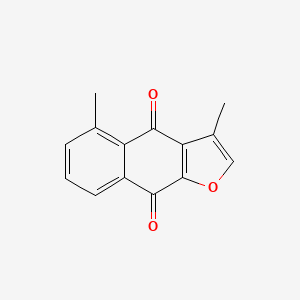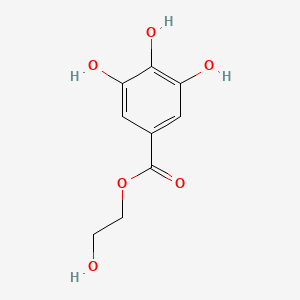
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl-
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of maturinone involves several steps. One of the key synthetic routes includes the formation of the naphtho[2,3-b]furan-4,9-dione core structure. This is achieved through a series of reactions starting from simpler aromatic compounds. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired quinone structure .
Industrial Production Methods
Industrial production of maturinone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of industrial-scale reactors would be employed to achieve efficient production.
化学反応の分析
Types of Reactions
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- can be further oxidized to form more complex quinone structures.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Various substituents can be introduced into the naphthoquinone core through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other related quinone derivatives. These products can have different biological and chemical properties, making them useful for various applications .
科学的研究の応用
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex quinone derivatives.
Biology: Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of maturinone in treating various diseases.
作用機序
The mechanism of action of maturinone involves its interaction with various molecular targets and pathways. As a quinone, maturinone can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making maturinone a potential anticancer agent. Additionally, maturinone can interact with specific enzymes and proteins, modulating their activity and affecting various cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to maturinone include other naphthoquinones such as:
Juglone: 5-hydroxy-1,4-naphthoquinone
Plumbagin: 5-hydroxy-2-methyl-1,4-naphthoquinone
Lawsone: 2-hydroxy-1,4-naphthoquinone
Uniqueness
What sets maturinone apart from these similar compounds is its specific structure, which includes the 3,5-dimethyl substitutions on the naphtho[2,3-b]furan-4,9-dione core.
特性
IUPAC Name |
3,5-dimethylbenzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-7-4-3-5-9-10(7)13(16)11-8(2)6-17-14(11)12(9)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYZLPKCIMJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177529 | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22985-02-0 | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022985020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Maturinone synthesized in the laboratory?
A2: Several synthetic routes to Maturinone have been developed. One efficient method utilizes a regiocontrolled Diels-Alder reaction between 5-bromo-2-ethoxycarbonyl-3-methylbenzo[b]furan-4,7-dione and penta-1,3-diene [, ]. Another approach involves a regioselective photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes, leading to the formation of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, which can then be readily transformed into Maturinone [, ].
Q2: Are there any isomers of Maturinone?
A3: Yes, 3,8-dimethylnaphtho[2,3-b]furan-4,9-dione (1a) is an isomer of Maturinone. This isomer was also synthesized during the structural confirmation studies of Maturinone [].
Q3: In which plant species has Maturinone been identified?
A4: Maturinone has been isolated from Cacalia decomposita A. Gray [, ], Senecio linifolius [], and Senecio asirensis [].
Q4: What other furanoeremophilanes are found alongside Maturinone?
A5: Several furanoeremophilanes co-occur with Maturinone, notably in Senecio species. Senecio linifolius, for instance, contains Maturinone along with seven cacalohastin derivatives, with five of these derivatives being novel natural compounds []. Similarly, Senecio asirensis yields Maturinone alongside two rare furanoeremophilanes: 9-methoxyl-4,11-dimethylnaphtho[2,3-b]furan (14-nordehydrocalohastine) and three new furanoeremophilanes: asirensane-a, asirensane-b, and asirensane-c [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)



![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)




